molecular formula C23H18F2N4O3 B2773627 N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921798-80-3

N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2773627
CAS RN: 921798-80-3
M. Wt: 436.419
InChI Key: UFEUBCCSGDFQEW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry

Research in heterocyclic chemistry has explored the synthesis and structural analysis of related compounds, highlighting their significance in understanding molecular interactions and conformations. For example, studies on heterocyclic derivatives of guanidine have shed light on the formation and X-ray structure determination of complex molecules, emphasizing the role of such compounds in advancing our understanding of molecular architecture and reaction mechanisms (Banfield, Fallon, & Gatehouse, 1987).

Radioligand Development for PET Imaging

In the development of radioligands for positron emission tomography (PET) imaging, related compounds have been synthesized and evaluated for their selective binding to target proteins. This research has implications for improving diagnostic imaging techniques and understanding the distribution of target proteins in vivo (Dollé et al., 2008).

Molecular Conformation Stabilization

Studies on molecular conformation have revealed how certain substituents can influence the stability and conformational preferences of molecules, providing insights into the design of compounds with desired physical and chemical properties. For instance, the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation highlights the potential for designing molecules with specific structural features for various applications (Forbes, Beatty, & Smith, 2001).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and evaluation of related compounds have contributed to the discovery of new anticancer agents and the understanding of their mechanisms of action. For example, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their in vitro cytotoxic activity against cancer cell lines illustrate the potential of such compounds in drug discovery and development (Al-Sanea et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-difluoroaniline with ethyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 2,4-difluoroaniline with ethyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding N-ethyl-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: Hydrolysis of the N-ethyl-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate with a strong acid such as hydrochloric acid or sulfuric acid to yield the corresponding N-hydroxyethyl-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 3: Decarboxylation of the N-hydroxyethyl-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

921798-80-3

Product Name

N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C23H18F2N4O3

Molecular Weight

436.419

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18F2N4O3/c1-14-4-6-15(7-5-14)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-18-9-8-16(24)11-17(18)25/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

UFEUBCCSGDFQEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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